

# Application Note: Mass Spectrometric Analysis of Methyl 3-amino-4-methyl-5-nitrobenzoate

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## Compound of Interest

Compound Name: *Methyl 3-amino-4-methyl-5-nitrobenzoate*

Cat. No.: *B184825*

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## Abstract

This document provides a detailed protocol for the mass spectrometric analysis of **Methyl 3-amino-4-methyl-5-nitrobenzoate**, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines sample preparation, instrumentation parameters for Gas Chromatography-Mass Spectrometry (GC-MS), and a predicted fragmentation pattern based on established principles of mass spectrometry. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.

## Introduction

**Methyl 3-amino-4-methyl-5-nitrobenzoate** (C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>O<sub>4</sub>, Molar Mass: 210.19 g/mol) is a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds with potential biological activities.<sup>[1]</sup> Its unique structure, featuring an amino group, a nitro group, and a methyl ester on an aromatic ring, makes mass spectrometry an ideal technique for its characterization. Electron Ionization (EI) mass spectrometry, coupled with Gas Chromatography (GC), provides a reproducible fragmentation pattern that serves as a molecular fingerprint for unambiguous identification.

## Predicted Fragmentation Pattern

While a published mass spectrum for **Methyl 3-amino-4-methyl-5-nitrobenzoate** is not readily available, its fragmentation pattern under electron ionization can be predicted based on the known behavior of aromatic nitro compounds, amines, and methyl esters.<sup>[2][3][4]</sup> The molecular ion (M<sup>+</sup>) is expected to be observed, and its odd molecular weight is consistent with the presence of two nitrogen atoms (the Nitrogen Rule).<sup>[2]</sup>

The primary fragmentation pathways are anticipated to involve:

- Loss of the methoxy group (-OCH<sub>3</sub>): A common fragmentation for methyl esters, leading to the formation of a stable acylium ion.
- Loss of the nitro group (-NO<sub>2</sub>): Characteristic of nitroaromatic compounds.
- Loss of the entire ester group (-COOCH<sub>3</sub>): Resulting from cleavage at the bond connecting the ester to the aromatic ring.
- Alpha-cleavage: Cleavage of the C-C bond adjacent to the amino group.

## Experimental Protocol: GC-MS Analysis

This protocol provides a general method for the analysis of **Methyl 3-amino-4-methyl-5-nitrobenzoate** using GC-MS.<sup>[3]</sup>

### 1. Sample Preparation:

- Accurately weigh approximately 1 mg of **Methyl 3-amino-4-methyl-5-nitrobenzoate**.
- Dissolve the sample in 1 mL of a suitable volatile solvent such as ethyl acetate or dichloromethane.
- If necessary, perform serial dilutions to achieve a final concentration in the range of 10-100 µg/mL.

### 2. Instrumentation:

- Gas Chromatograph: Agilent 7890B GC or equivalent.

- Mass Spectrometer: Agilent 5977A MSD or equivalent.

### 3. Chromatographic Conditions:

Parameter	Value
Injector	Split/splitless
Injection Volume	1 µL
Injector Temperature	250 °C
Split Ratio	20:1
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	
Initial Temperature	70 °C, hold for 2 minutes
Ramp	10 °C/min to 280 °C
Final Hold	5 minutes at 280 °C

### 4. Mass Spectrometer Conditions:

Parameter	Value
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Mass Range	m/z 40-550
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
MS Transfer Line Temp.	280 °C

### 5. Data Acquisition and Analysis:

- Acquire data using the instrument's control and data acquisition software.
- Process the resulting total ion chromatogram (TIC) and mass spectra.
- Identify the peak corresponding to **Methyl 3-amino-4-methyl-5-nitrobenzoate** and analyze its mass spectrum.
- Compare the obtained spectrum with a spectral library (e.g., NIST) if available, and interpret the fragmentation pattern to confirm the structure.

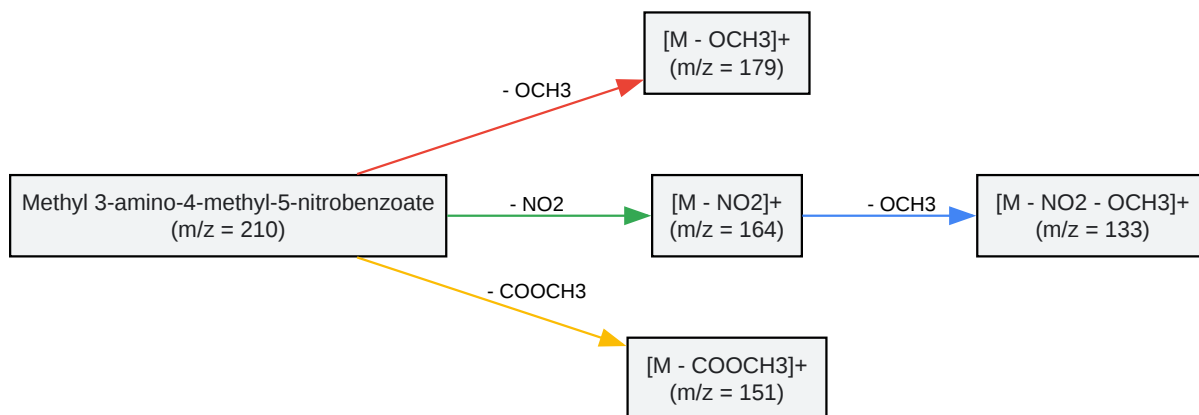
## Predicted Mass Spectral Data

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios ( $m/z$ ) for **Methyl 3-amino-4-methyl-5-nitrobenzoate**.

$m/z$	Predicted Fragment Ion	Interpretation
210	$[M]^+\bullet$	Molecular Ion
179	$[M - OCH_3]^+$	Loss of a methoxy radical
164	$[M - NO_2]^+$	Loss of a nitro radical
151	$[M - COOCH_3]^+$	Loss of the methyl carboxylate radical
133	$[M - NO_2 - OCH_3]^+$	Subsequent loss of methoxy from the $[M - NO_2]^+$ ion
105	$[C_7H_5O]^+$	Benzoyl cation from further fragmentation
77	$[C_6H_5]^+$	Phenyl cation

## Visualization of the Predicted Fragmentation Pathway

The logical flow of the fragmentation of **Methyl 3-amino-4-methyl-5-nitrobenzoate** can be visualized as follows:



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Caption: Predicted EI fragmentation of **Methyl 3-amino-4-methyl-5-nitrobenzoate**.

## Conclusion

This application note provides a foundational protocol and predicted fragmentation data for the mass spectrometric analysis of **Methyl 3-amino-4-methyl-5-nitrobenzoate**. The detailed methodology and expected fragmentation pathways will aid researchers in the identification and structural confirmation of this important synthetic intermediate. The provided GC-MS parameters can be optimized further depending on the specific instrumentation and analytical requirements.

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## References

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